molecular formula C10H9BrO3 B3027810 3-(4-Bromophenyl)oxetane-3-carboxylic acid CAS No. 1393585-20-0

3-(4-Bromophenyl)oxetane-3-carboxylic acid

Cat. No.: B3027810
CAS No.: 1393585-20-0
M. Wt: 257.08
InChI Key: XHLYQWDVGGDALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol It is characterized by the presence of an oxetane ring, a bromophenyl group, and a carboxylic acid functional group

Mechanism of Action

Target of Action

Oxetanes, in general, have been evaluated as bioisosteres of carboxylic acid , suggesting that they might interact with similar targets.

Mode of Action

Oxetanes are known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This suggests that 3-(4-Bromophenyl)oxetane-3-carboxylic acid might have a similar mechanism.

Biochemical Pathways

Given the potential interaction with protein microtubules , it’s plausible that this compound could influence cell division and related biochemical pathways.

Result of Action

If the compound does indeed disrupt protein microtubule functions , it could potentially inhibit cell division, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)oxetane-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form an oxetane intermediate. This intermediate is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane (DCM) and reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the bromophenyl group can produce phenyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)oxetane-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)oxetane-3-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    3-(4-Methylphenyl)oxetane-3-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(4-Bromophenyl)oxetane-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(4-bromophenyl)oxetane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLYQWDVGGDALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265390
Record name 3-(4-Bromophenyl)-3-oxetanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393585-20-0
Record name 3-(4-Bromophenyl)-3-oxetanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393585-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-3-oxetanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 3
3-(4-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 4
3-(4-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 5
3-(4-Bromophenyl)oxetane-3-carboxylic acid
Reactant of Route 6
3-(4-Bromophenyl)oxetane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.